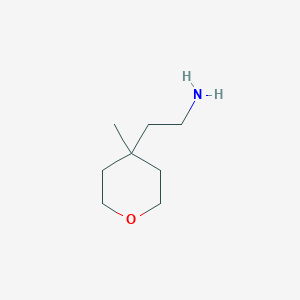

2H-Pyran-4-ethanamine, tetrahydro-4-methyl-

Descripción

The compound 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- is a tetrahydropyran derivative featuring a saturated six-membered oxygen-containing ring (tetrahydro-2H-pyran) with two substituents: a methyl group and an ethanamine moiety (CH2CH2NH2) at the 4-position. Tetrahydropyran derivatives are critical in medicinal chemistry and organic synthesis due to their stability and versatility as intermediates.

Propiedades

Número CAS |

933752-94-4 |

|---|---|

Fórmula molecular |

C8H17NO |

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

2-(4-methyloxan-4-yl)ethanamine |

InChI |

InChI=1S/C8H17NO/c1-8(2-5-9)3-6-10-7-4-8/h2-7,9H2,1H3 |

Clave InChI |

ALEXOKBKWHQPBM-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCOCC1)CCN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- typically involves the reaction of 4-methyl-2H-pyran with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted pyrans

Aplicaciones Científicas De Investigación

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its biological activities are often mediated through interactions with enzymes and receptors, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Inferred values based on structural analogy.

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity :

- The methyl group in the target compound reduces molecular weight compared to phenyl-substituted analogs (e.g., 191.27 g/mol for the phenyl-methanamine derivative) .

- Phenyl groups significantly increase lipophilicity, which may enhance blood-brain barrier penetration, as seen in CNS-targeting drugs .

Amine Chain Length and Reactivity :

- Methanamine (CH2NH2) derivatives (e.g., CAS 130290-79-8) are compact, favoring hydrogen bonding and solubility in polar solvents .

- Ethanamine (CH2CH2NH2) chains (e.g., CAS 65412-03-5) introduce flexibility and extended interaction sites, useful in ligand-receptor binding .

Methoxy substituents (e.g., in ’s compound) enhance electronic effects, altering reactivity in substitution reactions .

Similarity Scores and Functional Trends :

- highlights structural similarity metrics (e.g., 0.73 for (Tetrahydro-2H-pyran-4-yl)methanamine), suggesting shared synthetic pathways or bioactivity profiles .

Actividad Biológica

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- (CAS No. 933752-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 2-(4-methyloxan-4-yl)ethanamine |

| InChI Key | ALEXOKBKWHQPBM-UHFFFAOYSA-N |

The biological activity of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- is primarily mediated through its interaction with various molecular targets. It acts as a nucleophile, participating in chemical reactions that can modify its structure and function. This reactivity allows it to interact with enzymes and receptors, potentially leading to various biological effects such as antimicrobial and antiviral activities .

Antimicrobial Activity

Research has indicated that compounds within the pyran family exhibit significant antimicrobial properties. For instance, derivatives of 4H-pyran have been shown to possess antibacterial effects against various Gram-positive bacteria . Specifically, certain derivatives demonstrated lower IC50 values than traditional antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents.

Antioxidant Properties

The compound's structure allows it to act as an antioxidant. Studies on related pyran derivatives have shown strong DPPH scavenging activity, indicating their potential to reduce oxidative stress in biological systems .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of pyran derivatives on cancer cell lines such as HCT-116. Some derivatives showed significant inhibition of cell proliferation and induced apoptosis through activation of caspase pathways . This suggests that 2H-Pyran-4-ethanamine may also have potential as an anticancer agent.

Case Studies

- Antibacterial Study : A recent study evaluated several 4H-pyran derivatives for their antibacterial activity. Compounds 4g and 4j exhibited potent activity against multiple bacterial strains, highlighting the potential application of pyran derivatives in treating bacterial infections .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyran derivatives against HCT-116 cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis, suggesting their utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.